molecular formula C16H19F3N6 B6445392 N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549051-69-4

N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No. B6445392
CAS RN: 2549051-69-4
M. Wt: 352.36 g/mol
InChI Key: JUEKONHKAUDRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine (NEPP) is a novel pyrimidine derivative that has recently been discovered and is being explored for its potential applications in scientific research. NEPP is a synthetic compound that is composed of an amine group, pyrimidine ring, and an ethyl group. It has a molecular weight of 314.3 g/mol and a melting point of 146-148°C. NEPP has been found to be a strong inhibitor of both monoamine oxidase (MAO) and acetylcholinesterase (AChE) enzymes, making it a promising compound for further research.

Scientific Research Applications

N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has been found to have a number of potential applications in scientific research. It has been demonstrated to be a strong inhibitor of both MAO and AChE enzymes, making it a promising compound for further research. N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has also been found to act as an agonist of the serotonin 5-HT2A receptor, suggesting that it may have potential applications in the treatment of depression and anxiety. Additionally, N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has been found to have anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has a number of advantages and limitations for use in lab experiments. One of the main advantages of N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is that it is a synthetic compound and can be easily synthesized in the laboratory. Additionally, N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has a relatively low molecular weight and a high melting point, making it a suitable compound for use in a variety of experiments. However, N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a relatively new compound, and its effects on the body are not yet fully understood, making it difficult to predict the results of experiments using this compound.

Future Directions

N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a promising compound for further research, and there are a number of potential future directions for its use. One potential direction is to explore its effects on other enzymes, such as phosphodiesterases and tyrosine hydroxylases. Additionally, N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine could be studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine could be studied for its potential applications in the treatment of depression and anxiety. Finally, N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine could be studied for its potential applications in the treatment of epilepsy.

Synthesis Methods

N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine can be synthesized through a series of reactions. The first step is the condensation of 4-methylpiperazine and 2-chloro-3-trifluoromethylpyridine, which produces the intermediate 4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl. This intermediate is then reacted with ethyl bromide to form N-ethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine.

properties

IUPAC Name

N-ethyl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-2-20-13-5-7-22-15(23-13)25-10-8-24(9-11-25)14-12(16(17,18)19)4-3-6-21-14/h3-7H,2,8-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEKONHKAUDRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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